![molecular formula C23H20N4O4S B2865616 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1019101-21-3](/img/structure/B2865616.png)

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

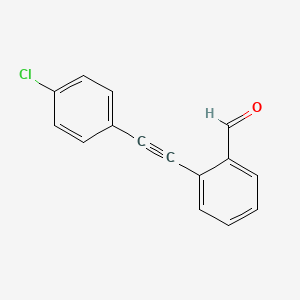

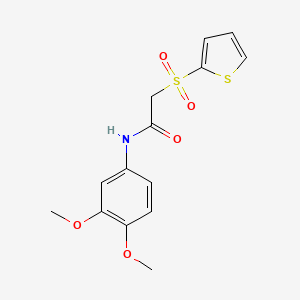

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-phenoxypropanamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzo[d][1,3]dioxol-5-yl group, for example, is a fused ring system that includes a benzene ring and a 1,3-dioxole ring . The thiazol-2-yl group is a five-membered ring containing nitrogen and sulfur atoms . The 3-methyl-1H-pyrazol-5-yl group is a five-membered ring containing two nitrogen atoms . The 2-phenoxypropanamide group contains a phenyl ring attached to a propanamide group via an oxygen atom .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the thiazol-2-yl group could potentially undergo reactions at the sulfur or nitrogen atoms . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the presence of polar functional groups. Its stability could be influenced by the presence of aromatic rings .科学的研究の応用

Synthesis of Novel Compounds

One aspect of the research on compounds similar to "N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide" involves the synthesis of novel derivatives with potential biological activities. For instance, studies have described the synthesis of new thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed interesting antimicrobial and antiproliferative activities (Mansour et al., 2020). This highlights the compound's relevance in the development of new therapeutic agents.

Antimicrobial and Anti-Proliferative Activities

Research into compounds structurally related to "this compound" has shown promising antimicrobial and anti-proliferative effects. The synthesis and evaluation of a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant antimicrobial and anti-proliferative activities, suggesting potential applications in treating infections and cancer (Mansour et al., 2020).

Photophysical Characteristics

Another study focused on the synthesis and photophysical characteristics of 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, inspired by excited-state intramolecular proton transfer (ESIPT). These compounds were investigated for their absorption-emission properties in different solvents, demonstrating potential applications in fluorescent chemosensors and optical materials (Padalkar et al., 2011).

Anti-Influenza Virus Activity

Compounds structurally related to "this compound" have also been synthesized and tested for their anti-influenza A virus (H5N1) activity. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1), which suggests potential applications in antiviral drug development (Hebishy et al., 2020).

作用機序

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway and the apoptosis pathway . By causing cell cycle arrest at the S phase, it prevents the cell from dividing and proliferating . By inducing apoptosis, it triggers programmed cell death, thereby eliminating cancer cells .

Result of Action

The compound shows potent growth inhibition properties against various cancer cell lines . For example, it has been found to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . The result of its action is a significant reduction in the proliferation of these cancer cells .

将来の方向性

特性

IUPAC Name |

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-14-10-21(25-22(28)15(2)31-17-6-4-3-5-7-17)27(26-14)23-24-18(12-32-23)16-8-9-19-20(11-16)30-13-29-19/h3-12,15H,13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAGMCGLIHIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2865533.png)

![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)

![N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2865540.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2865545.png)

![(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![(2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE](/img/structure/B2865550.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)